6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group.
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole, also known as CITCO, is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of xenobiotic and endobiotic metabolism .
Mode of Action
CITCO, as an imidazothiazole derivative, stimulates the nuclear translocation of CAR . This means that it promotes the movement of CAR from the cytoplasm of the cell into the nucleus, where it can interact with specific DNA sequences to regulate gene expression .
Biochemical Pathways
The activation of CAR by CITCO can affect various biochemical pathways. Specifically, it can influence the expression of genes involved in drug metabolism and the elimination of potentially harmful substances from the body . .
Result of Action
The activation of CAR by CITCO can lead to changes at the molecular and cellular levels. For instance, it can alter the expression of genes involved in drug metabolism, potentially affecting the body’s response to various drugs . At the cellular level, these changes can influence processes such as cell proliferation and differentiation .
Action Environment
The action, efficacy, and stability of CITCO can be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect its stability and activity. Additionally, the presence of other substances, such as drugs or environmental toxins, could influence its efficacy by competing for binding to CAR .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
The effects of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using a continuous flow system. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds . The process involves multiple reactors where the initial reaction and subsequent cyclization occur in a streamlined manner.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the 4-chlorophenyl group is replaced by other functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in oncology.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its interaction with molecular targets, making it a potent compound in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXYDMVOVAJTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274908 | |
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-30-1 | |
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7025-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)?
A1: CITCO primarily targets the constitutive androstane receptor (CAR, NR1I3) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and pregnane X receptor (PXR, NR1I2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does CITCO interact with CAR?
A2: CITCO acts as a direct agonist for both human and rat CAR. [, , ] It binds to the ligand-binding domain of CAR, triggering its translocation to the nucleus. [, , ] This leads to heterodimerization with the retinoid X receptor (RXR) and subsequent binding to specific DNA response elements. [, ]
Q3: What are the downstream effects of CITCO-mediated CAR activation?
A3: Activation of CAR by CITCO induces the expression of genes encoding drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, and drug transporters. [, , , , ] This induction can significantly impact the metabolism and clearance of various drugs and xenobiotics. [, , , ]
Q4: How does the activation of CAR by CITCO differ from that of phenobarbital (PB)?
A5: Both CITCO and PB activate CAR, but through different mechanisms. CITCO is a direct activator, binding directly to CAR. [, , , , ] Conversely, PB indirectly activates CAR via cell signaling pathways. [, , ]
Q5: What is the molecular formula and weight of CITCO?
A5: The molecular formula of CITCO is C18H11Cl3N4OS, and its molecular weight is 437.74 g/mol. (Information not directly provided in the abstracts, but can be derived from the chemical name.)
Q6: Is there spectroscopic data available for CITCO?
A6: The provided abstracts do not contain specific spectroscopic data for CITCO.
Q7: What is known about the stability of CITCO under various conditions?
A7: The provided abstracts do not contain specific information about the stability of CITCO under different conditions.
Q8: Are there any established formulation strategies for CITCO to improve its stability, solubility, or bioavailability?
A8: The provided abstracts do not discuss specific formulation strategies for CITCO.
Q9: Does CITCO exhibit any catalytic properties?
A9: CITCO is not reported to possess catalytic properties. Its primary role is as a pharmacological tool to study CAR and PXR activation.
Q10: Have computational methods been used to study CITCO and its interactions?
A11: Yes, computational techniques have been employed. For instance, researchers have used in silico methods like pharmacophore modeling and molecular docking to study the interactions of CITCO with human CAR and to identify novel CAR agonists. [, ]
Q11: How do structural modifications to the CITCO molecule affect its activity, potency, and selectivity?
A12: Studies investigating the structure-activity relationship of CITCO analogs have revealed that even minor modifications to the core structure can significantly impact its ability to activate CAR. [, ] For example, replacing the imidazo[2,1-b][1,3]thiazole core with a 2-(3-methoxyphenyl)quinazoline structure resulted in compounds with greater potency for hCAR activation than CITCO. [] Additionally, researchers have synthesized derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that activate hCAR in nanomolar concentrations, demonstrating higher potency than CITCO. []
Q12: Is there information available on the toxicity and safety profile of CITCO?
A12: The provided abstracts do not offer specific information on the toxicity of CITCO. As a research chemical, its safety profile for human use is not established.
Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of CITCO?
A13: Specific ADME data for CITCO are not provided in the abstracts.
Q14: In which in vitro models has CITCO been shown to be effective?
A14: CITCO has demonstrated efficacy in various in vitro models, including:
- Reporter gene assays: These assays, often using cell lines like HepG2 and Huh-7, have been widely employed to investigate CITCO’s ability to activate CAR and PXR and induce the expression of their target genes. [, , , , , , , , , ]
- Primary human hepatocytes: Considered the gold standard for in vitro liver studies, these cells have been used to confirm the induction of CAR and PXR target genes, particularly CYP enzymes, upon CITCO treatment. [, , , ]
- Other cell lines: CITCO’s effects have been studied in other cell lines, such as LS180 intestinal cells, HepaRG cells, Fa2N-4 cells, and COS1 cells. These studies have provided insights into its receptor selectivity and downstream effects. [, , , , , ]
Q15: Are there any in vivo studies demonstrating the efficacy of CITCO?
A15: Yes, in vivo studies, primarily in mice, have been conducted to evaluate CITCO’s effects:
- Humanized CAR mice: These mice, expressing human CAR, have been used to confirm the in vivo activity of CITCO in a human-relevant context. [] Researchers observed that CITCO regulates CAR target genes in these mice, supporting its efficacy.
- Wild-type and CAR-knockout mice: Studies comparing the effects of CITCO in these mice have helped delineate the role of CAR in mediating its effects on gene expression and other physiological processes. [, ]
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